(6-Bromo-1-oxo-1lambda~5~-pyridin-2-yl)methanol
Overview
Description
(6-Bromo-1-oxo-1lambda~5~-pyridin-2-yl)methanol is a chemical compound with potential applications in scientific research. It is a derivative of pyridine and has a molecular formula of C6H5BrNO2.
Mechanism of Action
The mechanism of action of (6-Bromo-1-oxo-1lambda~5~-pyridin-2-yl)methanol is not well understood. However, it is believed to interact with specific receptors or enzymes in the body, leading to changes in cellular signaling pathways. These changes can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory and anti-viral properties. However, further research is needed to fully understand the mechanisms underlying these effects.
Advantages and Limitations for Lab Experiments
(6-Bromo-1-oxo-1lambda~5~-pyridin-2-yl)methanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a versatile building block for the synthesis of various biologically active compounds. However, it also has some limitations. For example, it may exhibit low solubility in certain solvents, which can affect its reactivity and yield.
Future Directions
There are several future directions for the research and development of (6-Bromo-1-oxo-1lambda~5~-pyridin-2-yl)methanol. One direction is to investigate its potential as a lead compound for the development of new anti-cancer agents. Another direction is to explore its anti-inflammatory and anti-viral properties for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis and purification methods.
Scientific Research Applications
(6-Bromo-1-oxo-1lambda~5~-pyridin-2-yl)methanol has potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used as a starting material for the synthesis of various biologically active compounds such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It can also be used as a building block for the synthesis of complex organic molecules.
Properties
IUPAC Name |
(6-bromo-1-oxidopyridin-1-ium-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c7-6-3-1-2-5(4-9)8(6)10/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLRTRUAVUHZKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)Br)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591434 | |
Record name | (6-Bromo-1-oxo-1lambda~5~-pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897943-05-4 | |
Record name | (6-Bromo-1-oxo-1lambda~5~-pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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